molecular formula C18H16N4O2S B11286858 N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11286858
M. Wt: 352.4 g/mol
InChI Key: CSTRWZPNFAYSAM-UHFFFAOYSA-N
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Description

N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of substituted anilines with thiazole derivatives. One common method includes the reaction of 2-aminothiazole with phenyl isocyanate to form the intermediate, which is then reacted with phenylacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug

Uniqueness

N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of phenylureido and thiazole moieties contributes to its diverse pharmacological properties .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-phenyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H16N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,23)(H2,20,21,22,24)

InChI Key

CSTRWZPNFAYSAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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